N-(Diphenylmethylene)glycine ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of N-(Diphenylmethylene)glycine ethyl ester involves several key reactions. Microwave-promoted, solvent-free synthesis has been achieved using phase transfer catalysts, demonstrating an efficient method for producing this compound in excellent yields (Wang et al., 2009). Additionally, ethyl N-(diphenylmethylene)glycinate has been utilized as an anionic glycine equivalent in monoalkylation, dialkylation, and Michael additions under solid-liquid phase transfer catalysis conditions (López et al., 1996).
Molecular Structure Analysis
The molecular structure of N-(Diphenylmethylene)glycine ethyl ester and related compounds has been elucidated through various analytical techniques. For instance, α-Diphenylphosphino-N-(pyrazin-2-yl)glycine was synthesized and its structure confirmed by X-ray diffraction, indicating the capabilities of structural analysis in understanding the molecular geometry of such compounds (Soficheva et al., 2019).
Chemical Reactions and Properties
N-(Diphenylmethylene)glycine ethyl ester participates in a wide range of chemical reactions. It has been used in the synthesis of α-substituted and α,α-disubstituted α-amino acids by controlled mono- and dialkylation, highlighting its utility in the modification of amino acids for pharmaceutical applications (Ezquerra et al., 1993).
Physical Properties Analysis
While specific studies on the physical properties of N-(Diphenylmethylene)glycine ethyl ester were not directly identified in the literature, the methodologies applied in synthesizing and analyzing this compound suggest it has distinct physical characteristics conducive to its use in organic synthesis. These properties are essential for its handling, storage, and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of N-(Diphenylmethylene)glycine ethyl ester, such as reactivity and stability, are central to its application in organic synthesis. The compound's ability to undergo efficient synthesis under microwave irradiation and its role as an anionic glycine equivalent in various reactions underscore its valuable chemical properties (Wang et al., 2009); (López et al., 1996).
Scientific Research Applications
Synthesis of α-Amino Acids : It's used in the controlled mono- and dialkylation processes to synthesize α-substituted and α,α-disubstituted α-amino acids, which are important in the development of pharmaceuticals and biologically active compounds (Ezquerra et al., 1993).
Microwave-Promoted Synthesis : This compound has been synthesized efficiently under microwave irradiation in a solvent-free condition, demonstrating its potential in green chemistry applications (Wang et al., 2009).
Asymmetric Synthesis : It is used in the asymmetric synthesis of anti- and syn-2,3-diamino esters, which are useful in the preparation of complex organic molecules (Davis et al., 2007).
Synthesis of α-Amino Acid Derivatives : Research shows its application in the diastereo- and enantioselective conjugate addition to β-aryl substituted enones, yielding functionalized α-amino acid derivatives (Hua et al., 2011).
Enantioselective Alkylation : It is also used in enantioselective alkylation processes, important in the synthesis of chiral compounds (Shirakawa et al., 2014).
Solid-Liquid Phase-Transfer Catalysis : Its role in monoalkylations, dialkylations, and Michael additions under phase-transfer catalysis conditions indicates its versatility in organic synthesis (López et al., 1996).
Synthesis of Enantiomers : It's involved in the synthesis of pure enantiomers of cis- and trans-3-(trifluoromethyl) pyroglutamic esters, crucial in the pharmaceutical industry for producing drugs with specific physiological activities (Gestmann et al., 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(benzhydrylideneamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGJYNGNUBHTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312883 | |
Record name | Ethyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylene)glycine ethyl ester | |
CAS RN |
69555-14-2 | |
Record name | N-(Diphenylmethylene)glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69555-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(diphenylmethyleneamino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069555142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69555-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(diphenylmethylidene)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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